7H-Perfluoroheptanoyl bromide

CAS No.: 141893-84-7

Cat. No.: VC7905272

Molecular Formula: C7HBrF12O

Molecular Weight: 408.97 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 141893-84-7 |

|---|---|

| Molecular Formula | C7HBrF12O |

| Molecular Weight | 408.97 g/mol |

| IUPAC Name | 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoyl bromide |

| Standard InChI | InChI=1S/C7HBrF12O/c8-1(21)3(11,12)5(15,16)7(19,20)6(17,18)4(13,14)2(9)10/h2H |

| Standard InChI Key | ZPIFFXKJBKLWQW-UHFFFAOYSA-N |

| SMILES | C(C(C(C(C(C(C(=O)Br)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |

| Canonical SMILES | C(C(C(C(C(C(C(=O)Br)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |

Introduction

Chemical and Structural Profile of 7H-Perfluoroheptanoyl Bromide

Molecular Identity and Physicochemical Properties

7H-Perfluoroheptanoyl bromide is defined by the molecular formula CHBrFO and a molecular weight of 408.97 g/mol . Its IUPAC name, 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoyl bromide, reflects the complete fluorination of the seven-carbon backbone and the presence of a bromine atom at the acyl position. Key physicochemical properties, though partially predicted due to limited experimental data, include:

| Property | Value/Description | Source |

|---|---|---|

| Boiling Point | 142.5 ± 40.0 °C (predicted) | |

| Density | 1.855 ± 0.06 g/cm³ (predicted) | |

| Melting Point | Not reported | - |

| Flash Point | Not reported | - |

| Solubility | Likely low in polar solvents |

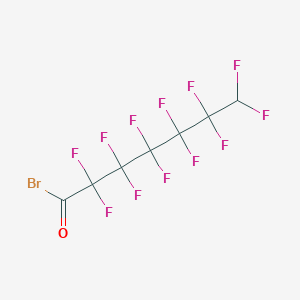

The compound’s structure (Figure 1) features a perfluorinated carbon chain, which confers exceptional thermal and chemical stability. The acyl bromide group (-COBr) is highly reactive, making it a valuable intermediate in organic synthesis .

Synthesis and Industrial Applications

Applications in Specialty Chemistry

The acyl bromide functional group renders this compound a versatile precursor in:

-

Fluoropolymer Production: As a building block for fluorinated acrylates and methacrylates, which are used in coatings, adhesives, and surfactants.

-

Pharmaceutical Intermediates: In the synthesis of fluorinated active pharmaceutical ingredients (APIs), where the perfluoroalkyl group enhances metabolic stability.

-

Liquid Crystal Manufacturing: Perfluorinated chains are critical in tuning the dielectric properties of liquid crystals for display technologies .

Biological and Toxicological Considerations

Acute Toxicity

Although specific toxicological data for 7H-perfluoroheptanoyl bromide are scarce, its Safety Data Sheet (SDS) classifies it as corrosive (C) . Analogous perfluorinated acyl halides exhibit:

-

Dermal Toxicity: Severe skin irritation and corrosion upon contact .

-

Inhalation Risks: Respiratory tract irritation and potential for pulmonary edema .

-

Organ Toxicity: Animal studies on related PFAS indicate hepatotoxicity and nephrotoxicity at high exposures .

Developmental and Chronic Effects

Studies on perfluoroheptanoic acid (PFHpA), a structural relative, demonstrate teratogenic effects in Xenopus laevis embryos, including axial malformations and disrupted gene expression (e.g., Pax6, Sox2). These findings suggest that 7H-perfluoroheptanoyl bromide may similarly interfere with developmental pathways, though direct evidence is lacking.

Environmental Persistence and Remediation Challenges

Environmental Fate

Perfluoroalkyl substances like 7H-perfluoroheptanoyl bromide are persistent organic pollutants (POPs) due to their strong C-F bonds, which resist hydrolysis, photolysis, and microbial degradation . Predicted properties indicate:

-

Bioaccumulation Potential: High, given the compound’s hydrophobicity and stability.

-

Long-Range Transport: Volatilization and atmospheric dispersal are likely, as observed with shorter-chain PFAS.

Remediation Strategies

Current methods for PFAS remediation include:

-

Activated Carbon Adsorption: Effective but costly for large-scale water treatment.

-

Advanced Oxidation Processes (AOPs): Limited efficacy against perfluorinated compounds due to their resistance to radical-based degradation.

-

Thermal Destruction: Requires temperatures >1,000°C, raising energy and cost concerns .

Future Research Directions

Key knowledge gaps include:

-

Ecotoxicological Studies: Assessing impacts on aquatic and terrestrial organisms.

-

Degradation Pathways: Developing cost-effective methods for breaking C-F bonds.

-

Alternatives: Designing non-PFAS surfactants and polymers with comparable performance.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume